Rasagiline Tartrate is the tartrate salt form of Rasagiline, a synthetic compound classified as a propargylamine derivative. [] In scientific research, Rasagiline Tartrate is primarily studied for its properties as a potent, selective, and irreversible inhibitor of Monoamine Oxidase B (MAO-B). [] This enzyme plays a critical role in the breakdown of various neurotransmitters in the brain, including dopamine. [] Therefore, Rasagiline Tartrate serves as a valuable tool for investigating neurological pathways and the potential treatment of neurodegenerative diseases. []
Rasagiline tartrate is derived from rasagiline, which itself is synthesized from 1-aminoindan. The tartrate form enhances its solubility and bioavailability. Rasagiline belongs to the class of drugs known as monoamine oxidase inhibitors, specifically targeting the B subtype. This classification is significant as it differentiates rasagiline from other monoamine oxidase inhibitors that may affect both A and B subtypes, potentially leading to different side effects and drug interactions.
The synthesis of rasagiline tartrate involves several steps, beginning with the reaction of 1-indanone with propargylamine to form an imine intermediate. This intermediate undergoes reduction to yield racemic rasagiline. The purification process typically includes column chromatography followed by resolution techniques to isolate the desired enantiomer, R-rasagiline.
A notable method for synthesizing rasagiline tartrate includes:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
Rasagiline tartrate has a complex molecular structure characterized by its chiral center, which contributes to its pharmacological activity. The chemical structure can be described as follows:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized to confirm the structure and purity of the compound.
Rasagiline tartrate can undergo various chemical reactions typical of amines and carboxylic acids:
These reactions are significant for understanding the stability and reactivity of rasagiline tartrate in pharmaceutical formulations.
Rasagiline exerts its therapeutic effects primarily through the inhibition of monoamine oxidase B, leading to increased levels of dopamine in the brain. This mechanism is particularly beneficial for Parkinson's disease patients, as dopamine deficiency is a hallmark of the condition.
The process can be summarized as follows:
Rasagiline tartrate exhibits several important physical and chemical properties:
These properties are critical for formulation development and ensuring consistent drug delivery.
Rasagiline tartrate is primarily used in the clinical management of Parkinson's disease. Its applications include:
Rasagiline tartrate continues to be an important compound in both clinical settings and research environments focused on neurological health.
The production of enantiopure rasagiline tartrate relies on precise stereocontrol during the formation of the chiral indane amine core. Two principal strategies dominate industrial and laboratory synthesis: enzymatic reductive amination and chemical resolution via diastereomeric salt formation.
Imine reductases (IREDs) and reductive aminases (RedAms) enable direct asymmetric synthesis of (R)-rasagiline from 1-indanone and propargylamine. Aspergillus oryzae-derived AspRedAm achieves 81% yield and 90% enantiomeric excess (ee) in aqueous media at ambient temperature, utilizing NADPH cofactors regenerated by glucose dehydrogenase. Engineered mutants like Aspergillus calidoustus AcRedAm-Q237A further enhance stereoselectivity, delivering >99% ee with moderate conversion rates (45-60%) [7] [9].
Chemical resolution employs L-tartaric acid to separate racemic rasagiline free base. The (R)-enantiomer preferentially crystallizes as the hemitartrate salt from solvents like methanol/acetone mixtures, yielding 34-38% with >99.5% ee. Critical process parameters include:
Table 1: Stereoselective Synthesis Performance Comparison
Method | Catalyst/Agent | Yield (%) | ee (%) | Reaction Conditions |
---|---|---|---|---|
Enzymatic amination | AspRedAm | 81 | 90 | pH 9.0, 25°C, 24h |
Enzymatic amination | AcRedAm-Q237A mutant | 45-60 | >99 | pH 9.0, 25°C, NADP+/GDH system |
Chemical resolution | L-(+)-Tartaric acid | 34-38 | >99.5 | Methanol/acetone, 5-50°C |
Constructing the chiral indane scaffold requires innovative catalysis to establish the stereogenic center. Three catalytic systems demonstrate efficacy:
Chiral auxiliaries leverage (R)-phenylglycinol to form a transitory imine with 1-indanone, enabling diastereoselective reduction by sodium borohydride. This method achieves 70% de (diastereomeric excess) but necessitates auxiliary removal via hydrolysis, reducing net yield to 52% [5].
Transition metal catalysis utilizes Ru-BINAP complexes for asymmetric hydrogenation of 1-aminoindan precursors. At 80 bar H₂ and 70°C, this method attains 94% ee but requires specialized equipment and catalyst recycling protocols to mitigate costs [4].
Phase-transfer catalysis (PTC) employs N-spiro quaternary ammonium salts for alkylation of 1-indanone derivatives. Tetrabutylammonium bromide (10 mol%) in toluene/50% NaOH facilitates propargylation with 85% ee. However, product isolation from biphasic systems remains challenging [3].
Table 2: Catalytic Methods for Chiral Indane Synthesis
Method | Catalyst | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral auxiliary | (R)-Phenylglycinol | >99 | 52 | Auxiliary removal steps |
Asymmetric hydrogenation | Ru-(S)-BINAP | 94 | 88 | High-pressure requirements |
Phase-transfer catalysis | Benzylquininium chloride | 85 | 76 | Biphasic separation complexity |
Salt formation innovations prioritize solvent reduction and atom economy. Rasagiline hemitartrate synthesis achieves high sustainability through:
Neat crystallization techniques eliminate organic solvents by reacting rasagiline free base with molten L-tartaric acid (140-150°C). Subsequent cooling yields the hemitartrate salt with 99.2% purity and 97% yield. This method reduces E-factors (environmental factor) to 0.8 compared to 12.5 in traditional solvent-based processes [2].
Aqueous-ethanol crystallization employs water/ethanol (70:30 v/v) mixtures, enabling temperatures below 40°C. Key advantages include:
Enzymatic salt synthesis integrates IRED-catalyzed amination with in situ tartrate crystallization. The single-vessel system combines Tris-HCl buffer (pH 9.0), propargylamine, and 1-indanone with glucose dehydrogenase for cofactor regeneration. Tartaric acid addition post-reaction directly precipitates the hemitartrate salt, reducing steps and improving atom economy [7] [9].
Table 3: Green Salt Formation Techniques
Method | Solvent System | Purity (%) | Yield (%) | Environmental Impact |
---|---|---|---|---|
Neat crystallization | Solvent-free | 99.2 | 97 | E-factor: 0.8 |
Aqueous-ethanol | Water/ethanol (70:30) | 99.8 | 92 | Residual solvent: <350 ppm |
Enzymatic integration | Aqueous buffer | 98.5 | 81 | Steps reduced by 50% |
Synthetic phase selection critically impacts rasagiline tartrate purity, yield, and scalability:
Solid-phase crystallization isolates rasagiline hemitartrate directly from reaction mixtures using antisolvents. Isopropanol addition to rasagiline free base-tartaric acid complexes in ethyl acetate yields 95% pure product with 89% recovery. Process advantages include:
Solution-phase synthesis involves intermediate isolation before salt formation. Key limitations emerge:
Table 4: Synthesis Phase Performance Metrics
Parameter | Solid-Phase Crystallization | Solution-Phase Synthesis |
---|---|---|
Overall yield | 89% | 68-72% |
Purity (HPLC) | >99.5% | 97-98% |
Total impurities | <0.15% | 0.8-1.2% |
Solvent consumption | 15 L/kg | 110 L/kg |
Metal residues | Undetectable | >50 ppm Pd |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7